2-amino-5-chloro-N-ethylbenzamide
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Overview
Description
2-amino-5-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to a benzamide core. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-ethylbenzamide typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Dechlorinated benzamide.
Substitution: Hydroxyl or alkoxy-substituted benzamides.
Scientific Research Applications
2-amino-5-chloro-N-ethylbenzamide is utilized in various scientific research fields:
Biology: It is used in the study of enzyme interactions and protein binding due to its structural properties.
Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development.
Industry: It finds applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and ethyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.
2-amino-5-chloro-N-methylbenzamide: Contains a methyl group instead of an ethyl group, potentially altering its hydrophobic interactions.
2-amino-4-chloro-N-ethylbenzamide: The chloro substituent is at a different position, which can influence its chemical behavior and biological activity.
Uniqueness
2-amino-5-chloro-N-ethylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chloro group on the benzamide core allows for versatile reactivity and interaction with various molecular targets .
Properties
IUPAC Name |
2-amino-5-chloro-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFGPMXGLYPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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